Diphenyl 1-(cbz-amino)isobutylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(1-diphenoxyphosphoryl-2-methylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26NO5P/c1-19(2)23(25-24(26)28-18-20-12-6-3-7-13-20)31(27,29-21-14-8-4-9-15-21)30-22-16-10-5-11-17-22/h3-17,19,23H,18H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIWSUMXYFEOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diphenyl 1 Cbz Amino Isobutylphosphonate
Established Synthetic Routes to α-Aminophosphonates
The construction of the characteristic P-C-N linkage in α-aminophosphonates can be achieved through several reliable synthetic methods. The Kabachnik-Fields and Pudovik reactions are the most prominent and widely utilized strategies for the synthesis of this class of compounds, including Diphenyl 1-(Cbz-amino)isobutylphosphonate.
Kabachnik-Fields Reaction and its Variants for this compound Synthesis
The Kabachnik-Fields reaction is a one-pot, three-component condensation involving an amine, a carbonyl compound, and a hydrophosphoryl compound, typically a dialkyl or diaryl phosphite (B83602). In the context of synthesizing this compound, the reactants would be benzyl (B1604629) carbamate (B1207046) (the amine component), isobutyraldehyde (B47883) (the carbonyl compound), and diphenyl phosphite.
The reaction mechanism is believed to proceed through two possible pathways. The first involves the initial formation of an imine from the reaction of benzyl carbamate and isobutyraldehyde, which then undergoes nucleophilic addition by diphenyl phosphite. Alternatively, the reaction can initiate with the addition of diphenyl phosphite to isobutyraldehyde to form an α-hydroxyphosphonate intermediate, which is subsequently substituted by benzyl carbamate. The predominant pathway is often influenced by the specific reaction conditions and the nature of the reactants.
Various catalysts can be employed to promote the Kabachnik-Fields reaction, including Lewis acids (e.g., ZnCl₂, TiCl₄) and Brønsted acids. These catalysts can enhance the electrophilicity of the carbonyl group or the imine intermediate, thereby facilitating the nucleophilic attack of the phosphite.
A typical procedure for the synthesis of this compound via the Kabachnik-Fields reaction is outlined in the table below:
| Reactant | Stoichiometry |
| Isobutyraldehyde | 1.0 eq |
| Benzyl Carbamate | 1.0 eq |
| Diphenyl Phosphite | 1.0 eq |
| Catalyst | catalytic |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 12-24 h |
| Typical Yield | 60-80% |
This is a representative procedure; specific conditions may vary based on the chosen catalyst and scale of the reaction.
Pudovik Reaction and Analogous Approaches
The Pudovik reaction offers a two-component approach for the synthesis of α-aminophosphonates, involving the direct addition of a hydrophosphoryl compound to a pre-formed imine. For the synthesis of this compound, the required imine would be N-(isobutylidene)benzyl carbamate, which is then reacted with diphenyl phosphite.
This method provides greater control over the reaction as the imine can be synthesized and purified separately before the phosphonylation step. The addition of the phosphite to the imine is often catalyzed by a base, such as sodium ethoxide or triethylamine, which deprotonates the phosphite to generate a more nucleophilic phosphite anion.
The general reaction scheme is as follows:
Step 1: Imine Formation Isobutyraldehyde + Benzyl Carbamate → N-(isobutylidene)benzyl carbamate + H₂O
Step 2: Pudovik Reaction N-(isobutylidene)benzyl carbamate + Diphenyl Phosphite --(Base)--> this compound
The conditions for the Pudovik reaction can be summarized as follows:
| Parameter | Condition |
| Imine | N-(isobutylidene)benzyl carbamate |
| Phosphite | Diphenyl Phosphite |
| Catalyst | NaOEt, Et₃N |
| Solvent | THF, Dichloromethane |
| Temperature | Room Temperature to Reflux |
| Typical Yield | 70-90% |
Alternative Phosphonylation Strategies
Beyond the classical Kabachnik-Fields and Pudovik reactions, other phosphonylation strategies can be envisioned for the synthesis of this compound. One such approach involves the use of α-aminoalkyl derivatives that are subsequently phosphonylated. For instance, an N-Cbz protected 1-amino-2-methylpropan-1-ol could be converted into a suitable leaving group (e.g., a tosylate or halide) and then subjected to a Michaelis-Arbuzov reaction with triphenyl phosphite. However, this multi-step approach is generally less atom-economical and more laborious than the one-pot or two-component methods described above.
Stereoselective Synthesis of Enantiopure this compound
The biological activity of α-aminophosphonates is often stereospecific, making the development of asymmetric synthetic methods crucial. The synthesis of enantiopure this compound can be achieved through the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliaries in Asymmetric Phosphonylation
The use of chiral auxiliaries involves the temporary incorporation of a chiral moiety into one of the reactants to induce diastereoselectivity in the key bond-forming step. In the context of the Pudovik reaction, a chiral amine can be used to form a chiral imine. The subsequent addition of diphenyl phosphite would then proceed with facial selectivity, controlled by the steric and electronic properties of the chiral auxiliary. After the reaction, the auxiliary is cleaved to afford the enantiomerically enriched α-aminophosphonate.
For example, a chiral α-phenylethylamine could be used to form a chiral imine with isobutyraldehyde. The subsequent reaction with diphenyl phosphite would lead to a mixture of diastereomers. After separation of the desired diastereomer, the chiral auxiliary can be removed, and the amino group can be protected with a Cbz group.
| Diastereoselective Pudovik Reaction Data | |
| Chiral Amine | (R)- or (S)-α-Phenylethylamine |
| Diastereomeric Ratio | Varies (e.g., 70:30 to >95:5) |
| Separation Method | Column Chromatography or Crystallization |
| Auxiliary Removal | Hydrogenolysis |
Asymmetric Catalysis in the Formation of Chiral α-Aminophosphonates
Asymmetric catalysis represents a more efficient and elegant approach to the synthesis of enantiopure compounds. In recent years, significant progress has been made in the development of chiral catalysts for the enantioselective Kabachnik-Fields and Pudovik reactions.
For the synthesis of enantiopure this compound, a chiral Lewis acid or a chiral Brønsted acid catalyst could be employed. These catalysts can coordinate to the imine intermediate, creating a chiral environment that directs the nucleophilic attack of the diphenyl phosphite to one face of the imine, leading to the preferential formation of one enantiomer.
A variety of chiral ligands and catalysts have been explored for the asymmetric hydrophosphonylation of imines, including those based on BINOL, TADDOL, and cinchona alkaloids. The choice of catalyst, solvent, and reaction temperature is critical for achieving high enantioselectivity.
| Asymmetric Catalysis Approaches | |
| Catalyst Type | Chiral Lewis Acids (e.g., Ti, Zn, Al complexes) |
| Chiral Brønsted Acids (e.g., phosphoric acids) | |
| Chiral Ligands | BINOL, TADDOL, Salen, Cinchona Alkaloids |
| Typical Enantiomeric Excess (ee) | 80-99% |
| Catalyst Loading | 1-10 mol% |
The development of highly efficient and selective catalytic systems for the asymmetric synthesis of this compound and related α-aminophosphonates remains an active area of research, driven by the demand for enantiomerically pure compounds for biological evaluation and drug discovery.
Enzymatic Approaches to Enantioselective Synthesis
The synthesis of chiral α-aminophosphonates, such as this compound, increasingly utilizes enzymatic methods as a green and highly selective alternative to conventional chemical catalysts. researchgate.net Enzymes, particularly lipases, have demonstrated significant potential in catalyzing the formation of phosphorus-carbon bonds, a key step in the synthesis of these molecules. researchgate.net These biocatalytic methods offer the advantages of operating under mild reaction conditions, reducing costs, and providing sustainable pathways to enantiomerically enriched products. nih.gov
Lipases are particularly effective in catalyzing the Kabachnik-Fields reaction, a one-pot multicomponent reaction involving an amine, a carbonyl compound, and a dialkyl phosphite. researchgate.netnih.gov This reaction is a cornerstone for the synthesis of α-aminophosphonates. The promiscuous activity of certain lipases enables them to catalyze this transformation with high efficiency. For instance, studies on model reactions using benzaldehyde, aniline, and diethyl phosphite have evaluated various lipases for their catalytic prowess. Among those tested, lipase (B570770) from Candida antarctica (CAL-B) and Porcine Pancreatic Lipase (PpL) have been identified as highly effective catalysts. nih.gov The use of immobilized enzymes, such as CAL-B, is particularly advantageous as it simplifies catalyst recovery and allows for recycling, further enhancing the sustainability of the process. researchgate.net
The table below summarizes the effectiveness of various lipases in a model Kabachnik-Fields reaction, demonstrating the variability in catalytic efficiency among different enzyme sources.
| Entry | Enzyme Catalyst | Yield (%) |
| 1 | Porcine Pancreatic Lipase (PpL) | 73 |
| 2 | Pseudomonas cepacia Lipase (PcL) | 45 |
| 3 | Candida cylindracea Lipase (CcL) | 52 |
| 4 | Candida antarctica Lipase B (CAL-B, immobilized) | 94 |
| 5 | No Enzyme | <5 |
| Data derived from a model reaction of benzaldehyde, aniline, and diethyl phosphite at 25°C for 24 hours. researchgate.netnih.gov |
Optimization of Reaction Conditions and Yields
Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of several reaction parameters. The interplay between solvents, catalysts, and purification methods is crucial for an efficient synthetic protocol.
Solvent Effects and Reaction Kinetics
The choice of solvent is a critical factor in enzyme-catalyzed reactions, as it can profoundly influence both the reaction rate and the catalyst's stability and activity. In the lipase-catalyzed synthesis of α-aminophosphonates, reactions are often tested under various solvent conditions, including polar aprotic, nonpolar, and solvent-free (neat) environments.
Research has shown that solvent-free conditions can be remarkably effective, often providing high yields while simplifying product workup and reducing environmental impact. researchgate.net For instance, in a model Kabachnik-Fields reaction catalyzed by Porcine Pancreatic Lipase (PpL), conducting the reaction neat resulted in a 73% yield. In contrast, the use of solvents like n-hexane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) led to significantly lower yields. This suggests that high substrate concentration under neat conditions can be favorable for this enzymatic transformation. nih.gov The reaction kinetics are typically monitored over a period of several hours, with many lipase-catalyzed syntheses reaching completion within 24 hours. researchgate.netnih.gov
The following table illustrates the impact of different solvents on the yield of a model lipase-catalyzed α-aminophosphonate synthesis.
| Entry | Solvent | Yield (%) |
| 1 | Neat (Solvent-Free) | 73 |
| 2 | n-Hexane | 65 |
| 3 | Tetrahydrofuran (THF) | 58 |
| 4 | Acetonitrile (CH3CN) | 41 |
| 5 | 1,4-Dioxane | 35 |
| Data based on a model reaction catalyzed by Porcine Pancreatic Lipase (PpL) at 25°C for 24 hours. nih.gov |
Catalyst Selection and Loading
The selection of an appropriate catalyst is paramount for the successful synthesis of α-aminophosphonates. In enzymatic approaches, a screening of different commercially available enzymes is a common first step to identify the most active and selective biocatalyst. As noted previously, lipases such as CAL-B and PpL have proven to be excellent catalysts for the Kabachnik-Fields reaction. researchgate.netnih.gov Beyond enzymes, a wide array of other catalysts have been developed, including various Lewis acids and organocatalysts. nih.govmdpi.com For instance, phenylboronic acid and magnesium perchlorate (B79767) have been used to catalyze these reactions effectively. nih.gov
Catalyst loading is another key variable to optimize. In enzymatic reactions, the amount of enzyme is typically defined by weight relative to the substrates. For example, successful syntheses have been reported using 50 mg to 80 mg of lipase per 1 mmol of the limiting reactant. nih.gov For non-enzymatic systems, such as those using chiral organocatalysts for enantioselective additions, catalyst loading is often in the range of 5 to 10 mol%. mdpi.com The optimal loading balances reaction efficiency with the cost and ease of removal of the catalyst. The reusability of the catalyst is also a significant consideration, with immobilized enzymes and solid-supported catalysts offering a distinct advantage. researchgate.netrsc.org
Isolation and Purification Methodologies
A robust and efficient methodology for the isolation and purification of the target compound is essential to obtain this compound in high purity. The workup procedure for enzyme-catalyzed reactions is often straightforward. The biocatalyst, being insoluble in many organic solvents, can be easily removed by simple filtration through a glass frit funnel. nih.gov
Following the removal of the catalyst, the reaction mixture is typically concentrated under reduced pressure to remove the solvent. The resulting crude product often requires further purification to remove unreacted starting materials and any byproducts. The most common and effective technique for purifying α-aminophosphonates is flash column chromatography on silica (B1680970) gel. mdpi.comnih.gov The choice of eluent system for chromatography is determined based on the polarity of the target compound and impurities. After chromatography, the fractions containing the pure product are combined and concentrated under vacuum to yield the final, purified this compound. nih.gov
Chemical Reactivity and Transformation of Diphenyl 1 Cbz Amino Isobutylphosphonate
Reactivity of the Phosphonate (B1237965) Ester Moiety
The diphenyl phosphonate ester portion of the molecule is susceptible to reactions that target the phosphorus-oxygen bonds, leading to the formation of different phosphonate derivatives.
Hydrolysis and Transesterification Reactions
Hydrolysis: The diphenyl ester groups can be cleaved through hydrolysis, particularly under acidic conditions. Refluxing with concentrated aqueous acids, such as hydrochloric acid (HCl), is a common method to convert diphenyl phosphonates into their corresponding phosphonic acids. The reaction proceeds via protonation of the phosphonate oxygen, followed by nucleophilic attack by water and subsequent elimination of phenol. This process is repeated to cleave both phenyl ester linkages.
Transesterification: The phenyl groups of the phosphonate ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is often facilitated by reacting the diphenyl phosphonate with an excess of an alcohol in the presence of a catalyst. For instance, reacting a diaryl phosphonate with an alcohol and a catalytic amount of a corresponding sodium alkoxide can yield a mixed aryl alkyl phosphonate. Microwave-assisted transesterification has also been explored as a method to drive these reactions.
Table 1: Representative Conditions for Phosphonate Ester Transformations
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux | Phosphonic Acid |
| Transesterification | Alcohol (R-OH), Sodium Alkoxide (NaOR) catalyst, reflux | Mixed Alkyl Phenyl Phosphonate |
Formation of Phosphonic Acids and Phosphonates Salts
The complete hydrolysis of Diphenyl 1-(Cbz-amino)isobutylphosphonate yields 1-(Cbz-amino)isobutylphosphonic acid. Phosphonic acids are diprotic and can be converted into their corresponding phosphonate salts by reaction with a base. For example, treatment with one or two equivalents of sodium hydroxide (B78521) (NaOH) will produce the monosodium or disodium (B8443419) phosphonate salt, respectively. These salt forms often exhibit different solubility profiles compared to the parent phosphonic acid, which can be advantageous for purification or specific applications.
Horner-Wadsworth-Emmons Type Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction relies on the deprotonation of a phosphonate at the carbon adjacent (alpha) to the phosphorus atom to form a stabilized phosphonate carbanion, or ylide. wikipedia.orgyoutube.com
For this compound, the potential for an HWE-type reaction depends on the acidity of the proton on the carbon bearing both the phosphonate and the Cbz-amino group. The Cbz-amino group, being electron-withdrawing, could potentially stabilize the resulting carbanion, making deprotonation feasible with a sufficiently strong base. If this carbanion can be formed, it could then react with an aldehyde or ketone. The subsequent collapse of the intermediate oxaphosphetane would lead to the formation of an enamine derivative and a water-soluble diphenyl phosphate (B84403) byproduct. alfa-chemistry.comyoutube.com This presents a potential, though not extensively documented, pathway for transforming the α-amino phosphonate into a more complex alkene structure.
Transformations Involving the Cbz-Protected Amino Group
The carboxybenzyl (Cbz or Z) group is a common protecting group for amines that can be selectively removed, revealing the primary amine for further functionalization.
N-Alkylation and N-Acylation Reactions Post-Deprotection
Following the successful removal of the Cbz group, the resulting primary amine of diphenyl 1-aminoisobutylphosphonate becomes a nucleophilic center for further synthetic modifications.
N-Alkylation : The primary amine can be alkylated to form secondary or tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. Modern methods also include the direct N-alkylation using alcohols, often catalyzed by transition metal complexes, which is considered a greener alternative as water is the only byproduct. rsc.orgrsc.org
N-Acylation : The amine readily undergoes acylation upon reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction forms a stable amide bond and is a common strategy for peptide synthesis or for introducing a wide variety of functional groups onto the nitrogen atom. rsc.orgrsc.org
These subsequent transformations of the deprotected amine significantly expand the synthetic utility of the this compound scaffold.
Reactivity of the Cbz Group in Unmodified Form (e.g., N-arylation)
The benzyloxycarbonyl (Cbz) group, while primarily installed as a protecting group for the amine, retains reactivity that can be exploited for further functionalization. One such key transformation is N-arylation, which involves the formation of a new bond between the nitrogen atom of the carbamate (B1207046) and an aryl group. This reaction is a powerful tool for creating more complex molecular architectures.
Transition-metal catalysis is the predominant method for achieving the N-arylation of carbamates. Palladium- and nickel-based catalytic systems have proven particularly effective for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a well-established method for forming C-N bonds. In the context of N-Cbz protected amines, this reaction typically involves the coupling of the carbamate with an aryl halide (bromide, chloride, or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
More recently, nickel-catalyzed photoredox methods have emerged as a milder and more cost-effective alternative. These reactions can proceed at room temperature under visible light irradiation, offering a more sustainable approach to N-arylation. The general scheme for the N-arylation of a Cbz-protected amine is presented below.
Table 1: Representative Conditions for Metal-Catalyzed N-Arylation of Carbamates
| Catalyst System | Arylating Agent | Base | Solvent | Conditions | Typical Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP, Xantphos) | Aryl Bromide/Triflate | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Heat (80-110 °C) | Good to Excellent |
| NiCl₂·glyme / Ir(ppy)₂(bpy)PF₆ (Photocatalyst) | Aryl Bromide | K₂CO₃, Cs₂CO₃ | DMF, DMSO | Visible Light (Blue LEDs), Room Temp. | Good to Excellent |
The reactivity of the Cbz group in this compound is expected to be analogous to other N-Cbz protected amines, allowing for its conversion to the corresponding N-aryl derivative under these conditions. The choice of catalyst, ligand, and reaction conditions can be tailored to accommodate various functional groups on the arylating agent.
Reactions at the α-Carbon and Isobutyl Side Chain
The carbon framework of this compound offers further opportunities for structural modification, specifically at the stereogenic α-carbon and the isobutyl side chain.
The α-carbon of α-aminophosphonates is a key position for introducing molecular diversity. As this carbon is stereogenic in this compound, modifications must be conducted in a stereoselective manner to maintain or control the compound's stereochemistry. One strategy for achieving this involves the deprotonation of the α-carbon to form a stabilized carbanion, followed by reaction with an electrophile.
The acidity of the α-proton is enhanced by the adjacent phosphonate and Cbz-protected amino groups. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures can generate the corresponding α-lithiated species. This intermediate can then be trapped with various electrophiles, such as alkyl halides or aldehydes, to form new C-C bonds at the α-position. The stereochemical outcome of such reactions is often influenced by the steric bulk of the existing substituents and the coordination of the lithium cation to the oxygen atoms of the phosphonate and carbamate moieties, which can direct the approach of the incoming electrophile.
For instance, the alkylation of a chiral α-aminophosphonate can proceed with high diastereoselectivity, as the existing stereocenter directs the stereochemical course of the reaction.
Table 2: General Scheme for α-Carbon Alkylation
| Step 1: Deprotonation | Step 2: Electrophilic Trap | Product | Stereochemical Control |
|---|---|---|---|
| Strong Base (e.g., LDA) in THF, -78 °C | Alkyl Halide (R-X) | α-Alkylated α-aminophosphonate | Substrate-controlled diastereoselectivity |
While literature specifically detailing the α-carbon modification of this compound is limited, the principles established for other α-aminophosphonates provide a clear framework for predicting its reactivity.
The functionalization of the isobutyl side chain represents a significant challenge due to the chemical inertness of its C(sp³)–H bonds. However, modern synthetic methods, particularly those involving transition-metal catalysis and photocatalysis, have enabled the direct activation of such unactivated C-H bonds.
Palladium-catalyzed C-H activation, often guided by a directing group, can achieve regioselective functionalization. While the existing functional groups in this compound are not ideally positioned to direct activation of the isobutyl chain, intermolecular C-H activation strategies could potentially be employed.
A more promising approach may lie in photocatalysis. Visible-light photocatalysis can facilitate hydrogen atom transfer (HAT) from C(sp³)–H bonds, generating alkyl radicals. These radicals can then participate in a variety of bond-forming reactions. For the isobutyl group, a HAT process would preferentially occur at the tertiary C-H bond due to the lower bond dissociation energy, leading to a tertiary radical. This radical intermediate could then be trapped by various reagents to introduce new functional groups.
Table 3: Potential Strategies for Isobutyl Group Functionalization
| Methodology | Proposed Intermediate | Potential Functionalization | Challenges |
|---|---|---|---|
| Photocatalysis (HAT) | Tertiary alkyl radical at the isobutyl methine | Alkylation, Amination, Oxygenation | Selectivity over other C-H bonds, catalyst compatibility |
| Palladium-Catalyzed C-H Activation | Palladacycle intermediate | Arylation, Alkenylation | Lack of a suitable directing group, harsh conditions |
It is important to note that the application of these advanced C-H functionalization methods to this compound has not been extensively reported, and further research is needed to establish viable protocols.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for optimizing existing transformations and designing new synthetic routes.
The mechanisms of the transformations discussed above have been the subject of considerable study.
N-Arylation: The mechanism of palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is generally understood to proceed through a catalytic cycle involving: (1) oxidative addition of the aryl halide to a Pd(0) complex, (2) coordination of the carbamate to the resulting Pd(II) complex and subsequent deprotonation by a base to form a palladium amide complex, and (3) reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst. In the case of nickel-catalyzed photoredox reactions, the proposed pathway involves the generation of a Ni(0) species, which undergoes oxidative addition to the aryl halide. The resulting Ni(II) complex then undergoes ligand exchange with the carbamate, and reductive elimination, facilitated by energy transfer from an excited photocatalyst, yields the product.
α-Carbon Alkylation: The stereoselective alkylation at the α-carbon proceeds via the formation of a chiral enolate-like intermediate upon deprotonation. The stereochemistry of the product is determined by the facial selectivity of the subsequent reaction with an electrophile. This selectivity is governed by the thermodynamic stability of the possible transition states, with the electrophile typically approaching from the less sterically hindered face of the planar enolate.
The direct observation of intermediates and the characterization of transition states in these reactions are often challenging due to their transient nature. However, a combination of experimental techniques (such as low-temperature NMR) and computational studies (such as Density Functional Theory, DFT) has provided valuable insights.
N-Arylation Intermediates: In copper-catalyzed N-arylation reactions, 1,2-diamine-ligated copper(I) amidate complexes have been identified as key intermediates. For palladium-catalyzed processes, various Pd(II) intermediates, including the oxidative addition adducts and palladium amide complexes, have been characterized or are strongly implicated by kinetic studies.
Transition States in α-Alkylation: Computational models of the transition states for the alkylation of α-aminophosphonate enolates suggest that the stereochemical outcome is controlled by minimizing steric interactions between the incoming electrophile and the substituents on the chiral enolate. These models help to rationalize the high levels of diastereoselectivity observed in many of these reactions. The tetrahedral geometry of the phosphonate group is thought to play a crucial role in mimicking the transition state of peptide bond hydrolysis, a property that underlies the biological activity of many α-aminophosphonic acids. researchgate.net
Advanced Spectroscopic and Structural Characterization of Diphenyl 1 Cbz Amino Isobutylphosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural analysis of Diphenyl 1-(Cbz-amino)isobutylphosphonate, offering a detailed atom-by-atom picture of the molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of the proton, carbon, and phosphorus signals can be achieved.
Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants
Proton NMR spectroscopy provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between adjacent protons.
Interactive Data Table: ¹H NMR Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons (C₆H₅) | 7.10 - 7.40 | Multiplet | - |
| NH Proton | ~5.50 | Doublet | ~9.0 |
| CH-P Proton | ~4.50 | Multiplet | - |
| CH₂ (Cbz) | ~5.10 | Singlet | - |
| CH (isobutyl) | ~2.00 | Multiplet | - |
| CH₃ (isobutyl) | ~0.90 | Doublet | ~6.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.
Carbon (¹³C) NMR for Backbone and Substituent Assignments
Carbon-13 NMR spectroscopy complements the proton NMR data by providing a spectrum of all the unique carbon atoms in the molecule. This technique is particularly useful for identifying the carbon backbone and the various substituent groups.
Interactive Data Table: ¹³C NMR Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~156.0 |
| Aromatic Carbons (C₆H₅) | 120.0 - 150.0 |
| CH-P Carbon | ~55.0 (doublet) |
| CH₂ (Cbz) | ~67.0 |
| CH (isobutyl) | ~30.0 |
| CH₃ (isobutyl) | ~22.0 |
Note: The signal for the carbon attached to the phosphorus atom appears as a doublet due to C-P coupling.
Phosphorus (³¹P) NMR for Phosphonate (B1237965) Environment Analysis
Phosphorus-31 NMR is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom within the phosphonate group. The chemical shift in the ³¹P NMR spectrum is a sensitive indicator of the oxidation state and coordination of the phosphorus atom. For this compound, a single resonance is expected, confirming the presence of one unique phosphorus environment.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
To definitively establish the intricate network of atomic connections, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) correlations, allowing for the identification of coupled spin systems and the tracing of proton connectivity through the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the entire molecular structure, including the connections between different functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
Theoretical and Computational Studies of Diphenyl 1 Cbz Amino Isobutylphosphonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior.
Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For α-aminophosphonates, DFT calculations, often employing basis sets such as B3LYP/6-311++G(2d,2p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations are crucial for understanding the steric and electronic interactions within the molecule.
Table 1: Representative Calculated Geometrical Parameters for an α-Aminophosphonate Analog
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| P=O | 1.215 | O=P-C | 115.4 |
| P-O(Ph) | 1.610 | O-P-O | 100.2 |
| P-C | 1.845 | N-C-P | 109.8 |
| N-C | 1.460 | C-N-C(bz) | 121.5 |
| Data is hypothetical and based on typical values for similar structures. |
Calculation of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
DFT can be employed to predict spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H, ¹³C, and ³¹P nuclei, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional and basis set. nih.gov For Diphenyl 1-(cbz-amino)isobutylphosphonate, predicting the ³¹P chemical shift is of particular interest as it is highly sensitive to the electronic environment of the phosphorus atom. nih.gov The calculated shifts for the protons and carbons in the isobutyl and phenyl groups, as well as the Cbz moiety, can be correlated with experimental data to confirm the structure.
IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with a good degree of accuracy. nih.gov Key vibrational modes for this compound would include the P=O stretch, P-O-C stretches, N-H stretch (of the Cbz-protected amine), and C=O stretch of the carbamate (B1207046).
Table 2: Predicted Spectroscopic Data for a Model N-Cbz-α-aminophosphonate
| Spectroscopic Parameter | Calculated Value | Experimental Range |
| ³¹P NMR Chemical Shift (ppm) | 20.5 | 18-25 |
| ¹H NMR (P-CH) (ppm) | 4.5 | 4.2-4.8 |
| IR (P=O stretch) (cm⁻¹) | 1235 | 1220-1260 |
| IR (N-H stretch) (cm⁻¹) | 3280 | 3250-3300 |
| IR (C=O stretch) (cm⁻¹) | 1710 | 1690-1720 |
| Data is illustrative and based on general values for this class of compounds. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org
For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings of the phosphonate (B1237965) and the Cbz group, while the LUMO may be centered on the P=O bond and the aromatic systems. A smaller HOMO-LUMO gap would suggest higher reactivity. This analysis can help in predicting how the molecule might interact with other reagents. researchgate.net
Table 3: Representative Frontier Molecular Orbital Energies for an α-Aminophosphonate
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Values are hypothetical and for illustrative purposes. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations can reveal the accessible conformations of this compound in different environments (e.g., in a solvent). This is particularly important for understanding how the molecule's shape can influence its biological activity or its interactions in a material. The simulations can map the potential energy surface and identify low-energy conformers, providing a more complete understanding of the molecule's flexibility and preferred shapes.
Reaction Mechanism Modeling and Transition State Analysis
The synthesis of α-aminophosphonates often proceeds via the Kabachnik-Fields or Pudovik reaction. nih.gov Computational modeling can be used to investigate the detailed mechanism of these reactions for the synthesis of this compound. This involves identifying the reactants, intermediates, transition states, and products along the reaction pathway.
By calculating the energies of the transition states, the activation energy for the reaction can be determined, providing insights into the reaction kinetics. For instance, in the Pudovik reaction, the addition of the diphenyl phosphite (B83602) to an imine precursor of the target molecule would be modeled. The transition state for the C-P bond formation would be located and its structure and energy analyzed to understand the feasibility of the reaction.
Prediction of Stereochemical Outcomes in Asymmetric Syntheses
Many α-aminophosphonates possess a chiral center at the α-carbon, and their biological activity is often dependent on the stereochemistry. mdpi.com Asymmetric synthesis aims to produce a single enantiomer of the chiral product. Computational methods can be employed to predict the stereochemical outcome of such reactions.
This is achieved by modeling the reaction in the presence of a chiral catalyst or auxiliary. researchgate.net The transition states leading to the different stereoisomers are calculated, and the one with the lower energy is predicted to be the major product. For the synthesis of this compound, if a chiral catalyst is used, computational modeling could help in understanding the origin of the enantioselectivity by analyzing the non-covalent interactions between the catalyst and the substrates in the transition state. This predictive capability is a powerful tool for the rational design of new and more effective asymmetric syntheses. mdpi.com
Applications of Diphenyl 1 Cbz Amino Isobutylphosphonate in Complex Organic Synthesis
Role as a Precursor for Biologically Relevant α-Aminophosphonic Acids and Derivatives
α-Aminophosphonic acids are structural analogues of α-amino acids where a carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique chemical and biological properties, making them a critical class of compounds in medicinal chemistry and drug design. Diphenyl 1-(cbz-amino)isobutylphosphonate is an important starting material for the synthesis of these valuable molecules. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom can be selectively removed under various conditions, while the diphenyl phosphonate (B1237965) esters can be hydrolyzed to the corresponding phosphonic acid.
Peptidomimetics are compounds that mimic the structure and function of peptides. Phosphonopeptides, which incorporate a phosphonate group in place of a peptide bond or an amino acid side chain, are a significant class of peptidomimetics. These compounds often exhibit enhanced stability towards enzymatic degradation compared to their natural peptide counterparts.
The synthesis of phosphonopeptides can involve the use of N-Cbz protected 1-aminoalkylphosphonochloridates, which are reactive intermediates that can be coupled with amino acid esters to form a phosphonamidate bond. nih.gov While direct examples detailing the use of this compound in extensive peptidomimetic libraries are not widely reported, its structural motifs are archetypal for precursors used in such syntheses. The general strategy involves the conversion of the phosphonate diester to a more reactive species, such as a phosphonochloridate, followed by coupling with a peptide fragment.
The tetrahedral geometry of the phosphonate group mimics the transition state of peptide bond hydrolysis, making α-aminophosphonic acid derivatives potent inhibitors of various proteases. Diphenyl phosphonate esters, including Cbz-protected derivatives, have been synthesized and evaluated as inhibitors for several trypsin-like serine proteases. nih.gov
In a study focused on identifying potent and selective inhibitors for proteases like granzyme A, granzyme K, and mast cell tryptase, a series of Cbz-protected amino acid and peptidyl diphenyl phosphonate esters were prepared. nih.gov These compounds act as irreversible inhibitors by phosphonylating the active site serine residue of the enzyme. The specificity of these inhibitors is determined by the amino acid side chain and the N-terminal protecting group.
For instance, various Cbz-derivatives of amino phosphonates have shown significant inhibitory activity. The following table summarizes the inhibitory potency of some Cbz-protected diphenyl phosphonate esters against different proteases, illustrating the structure-activity relationship.
| Compound | Target Enzyme | Second-Order Rate Constant (kobs/[I], M⁻¹s⁻¹) |
| Cbz-Thr-(4-AmPhGly)P(OPh)₂ | Granzyme A | 2220 |
| Cbz-Thr-(4-AmPhGly)P(OPh)₂ | Granzyme K | 3 |
| Cbz-Thr-(4-AmPhGly)P(OPh)₂ | Trypsin | 97 |
| Cbz-LysP(OPh)₂ | Granzyme K | Weak Inhibition |
| Cbz-LysP(OPh)₂ | Mast Cell Tryptase | 89 |
| Ph-SO₂-Gly-Pro-(4-AmPhGly)P(OPh)₂ | Granzyme A | 3650 |
| 3,3-diphenylpropanoyl-Pro-(4-AmPhGly)P(OPh)₂ | Granzyme K | 1830 |
Data sourced from a study on diphenyl phosphonate esters as protease inhibitors. nih.gov
This data highlights that modifications at the P2 and P3 positions of the peptidyl phosphonate, as well as the nature of the N-terminal protecting group, significantly influence both the potency and selectivity of inhibition. nih.gov Although this compound itself was not the primary focus of this specific study, the results strongly support the utility of this class of compounds in the rational design of enzyme inhibitors.
Utilization as a Building Block in Multi-Step Organic Synthesis
Beyond its direct applications as a precursor to bioactive molecules, this compound can serve as a versatile building block in more complex synthetic routes. The functional handles present in the molecule—the protected amine, the phosphonate esters, and the isobutyl side chain—offer multiple points for chemical modification.
While specific literature detailing the use of this compound in C-C or C-heteroatom bond-forming reactions is limited, the general reactivity of α-aminophosphonates suggests several possibilities. The α-carbon, being adjacent to the phosphonate group, can be deprotonated under suitable basic conditions to form a carbanion. This nucleophilic species can then participate in reactions with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds.
Furthermore, the amino group, once deprotected, can be a site for the formation of carbon-heteroatom bonds. For example, it can be acylated, alkylated, or used in the construction of heterocyclic rings.
The synthesis of natural products often requires the use of chiral building blocks and robust synthetic methodologies. While there are no prominent examples in the literature of the direct application of this compound in the total synthesis of a natural product, its potential as a precursor to non-proteinogenic amino acids makes it a relevant starting material for the synthesis of natural product analogues. Many natural products, particularly those of peptide origin, contain unusual amino acid residues. The phosphonic acid analogue of leucine, which can be derived from this compound, could be incorporated into synthetic analogues of natural peptides to enhance their biological activity or stability.
Development of Novel Phosphonate-Based Materials and Ligands
The development of new materials and ligands with specific functional properties is a burgeoning area of chemical research. Phosphonate groups are known for their ability to coordinate with metal ions and to self-assemble on surfaces.
Although specific research on the use of this compound for the development of materials and ligands is not extensively documented, the inherent properties of the phosphonate moiety suggest potential applications. After deprotection of the phenyl esters to reveal the phosphonic acid, the resulting molecule could be used as a ligand for the formation of metal-organic frameworks (MOFs) or as a surface modifier for metal oxides. The presence of the amino group and the chiral center could also be exploited to create chiral ligands for asymmetric catalysis. The isobutyl side chain provides steric bulk and lipophilicity, which can be tuned to influence the properties of the resulting materials or metal complexes.
Ligands for Metal Catalysis and Metal-Organic Frameworks
The presence of a phosphonate group in this compound suggests its potential as a ligand for various metal catalysts. Phosphonate ligands are known to coordinate with a wide range of metal centers, influencing the steric and electronic properties of the resulting metal complexes. This modulation can, in turn, affect the catalytic activity and selectivity in various organic transformations.
Furthermore, the bifunctional nature of aminophosphonates, in general, makes them attractive candidates for the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The phosphonate group can act as a strong binding site for metal ions, forming the nodes of the framework, while the organic backbone, including the protected amino group, can be modified to tune the pore size and functionality of the MOF. However, specific studies detailing the use of this compound in the synthesis of MOFs have not been identified.
Components in Functional Materials
The incorporation of phosphonate and amino groups into polymers and other materials can impart desirable properties, leading to the development of functional materials. Phosphonates are known to enhance thermal stability and flame retardancy. The amino group, once deprotected, offers a site for further functionalization, allowing for the attachment of other molecules or the tuning of surface properties.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Approaches
The synthesis of α-aminophosphonates is a well-established field, yet there remains considerable scope for innovation, particularly in the context of efficiency, sustainability, and stereoselectivity. nih.gov Future research should focus on developing novel synthetic methodologies that can be applied to Diphenyl 1-(cbz-amino)isobutylphosphonate.
Key areas for exploration include:
Greener Synthesis Routes: Traditional methods often rely on hazardous reagents and solvents. researchgate.net Future pathways could explore multicomponent reactions using more benign starting materials, such as the direct use of white phosphorus (P4) with amines and alcohols, catalyzed by transition metals like copper(II) under aerobic conditions. chinesechemsoc.org Such an approach would significantly improve the atom economy and reduce environmental impact compared to classical methods like the Kabachnik-Fields reaction. nih.govrsc.org
Advanced Catalysis: The development of highly efficient and recyclable catalysts is paramount. While various catalysts, including Lewis acids, lanthanide triflates, and organocatalysts, have been employed for α-aminophosphonate synthesis, research into nanoparticle-based or magnetically separable catalysts could offer advantages in terms of ease of separation and reusability. researchgate.netrsc.org For instance, enantioselective organocatalysis using chiral quinine-derived quaternary ammonium (B1175870) salts has shown promise for producing enantiomerically enriched α-aminophosphonates, a strategy that could be optimized for the asymmetric synthesis of this compound. mdpi.com
Microwave and Ultrasound-Assisted Synthesis: The application of non-conventional energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of related phosphonates. rsc.orgnih.gov A systematic investigation into these techniques for the synthesis of this compound could lead to more energy-efficient and rapid production protocols. rsc.org
Table 1: Comparison of Potential Catalytic Approaches
| Catalytic Strategy | Potential Advantages for Synthesis | Key Research Objective |
|---|---|---|
| Organocatalysis | High enantioselectivity, metal-free products, milder reaction conditions. mdpi.comorganic-chemistry.org | Development of a stereoselective synthesis for chiral derivatives. |
| Nanoparticle Catalysis | High surface area, enhanced reactivity, potential for recyclability. researchgate.netrsc.org | Screening of various metal/metal oxide nanoparticles for optimal yield and purity. |
| Biocatalysis | High specificity and enantioselectivity under mild conditions. nih.gov | Identification and engineering of enzymes for the kinetic resolution of racemic mixtures. |
| Phase Transfer Catalysis | Suitable for reactions with immiscible reactants, improved reaction rates. mdpi.com | Optimization of catalyst and reaction conditions for high-throughput synthesis. |
Advanced Functionalization and Derivatization Strategies
The molecular structure of this compound offers multiple sites for modification, enabling the creation of a library of novel derivatives with tailored properties.
Modification of the Phosphonate (B1237965) Group: The diphenyl ester can be systematically replaced with other functionalities. Transesterification reactions could introduce different alkyl or aryl groups, potentially altering the compound's solubility, stability, and biological activity. researchgate.net Furthermore, hydrolysis of the esters to the corresponding phosphonic acid would yield a closer analog to natural amino acids, which could be explored for applications as enzyme inhibitors or metal chelators. rsc.org
Alteration of the Amino-Protecting Group: While the Cbz group is a standard protecting group in peptide synthesis, replacing it with other groups (e.g., Boc, Fmoc) or functional moieties could impart new characteristics. myskinrecipes.com For example, attaching fluorescent tags or biocompatible polymers like polyethylene (B3416737) glycol (PEG) could facilitate studies on cellular uptake or improve pharmacokinetic profiles.
Side-Chain Engineering: The isobutyl group can be replaced with a wide variety of other alkyl, aryl, or heterocyclic moieties. This would allow for a systematic exploration of the structure-activity relationship (SAR), potentially leading to derivatives with enhanced potency or selectivity for a specific biological target. This approach is crucial for transforming the parent compound into a lead structure for drug discovery. frontiersin.org
Integration into Automated Synthesis Platforms
The move towards high-throughput screening and combinatorial chemistry necessitates the development of automated synthesis protocols. wikipedia.org Integrating the synthesis of this compound and its derivatives into automated platforms would accelerate the discovery of new functional molecules.
Future work in this area should target:
Flow Chemistry and Microfluidic Reactors: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. lew.ro A microfluidic reactor could be designed for the multi-step synthesis of a library of analogs, enabling rapid screening and optimization of reaction conditions. lew.ro This technology is particularly advantageous for reactions with strong heat release, ensuring better safety and product quality. lew.ro
Robotic Platforms for Parallel Synthesis: Automated robotic systems can perform parallel synthesis in well-plate formats, allowing for the rapid generation of a large number of derivatives. wikipedia.org This would involve programming the robotic platform to dispense reagents, control reaction conditions, and perform initial purification steps, significantly accelerating the derivatization strategies outlined in the previous section.
Computational Design of New Derivatives with Tuned Reactivity
In silico methods are becoming indispensable tools in modern chemical research for predicting molecular properties and guiding experimental work. researchgate.net
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to study the electronic properties, reactivity, and stability of this compound and its potential derivatives. researchgate.netacs.org For example, DFT calculations could predict the most energetically favorable conformations and identify sites susceptible to nucleophilic or electrophilic attack, thereby guiding functionalization strategies. acs.org
Molecular Docking and Dynamics: If a specific biological target is identified, molecular docking simulations can be employed to predict the binding affinity and orientation of novel derivatives within the active site of a target protein. frontiersin.org This computational screening can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. frontiersin.orgresearchgate.net This approach has been successfully used to develop new α-aminophosphonate-based antiviral agents. frontiersin.org
Table 2: Application of Computational Methods in Derivative Design
| Computational Method | Research Goal | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Predict reactivity and stability of new derivatives. acs.org | A map of electronic properties to guide synthetic modifications. |
| Molecular Docking | Identify potential biological targets and predict binding affinity. frontiersin.org | Prioritized list of derivatives for synthesis and biological testing. |
| Quantitative Structure-Activity Relationship (QSAR) | Build models correlating chemical structure with biological activity. | Predictive models to design new compounds with enhanced activity. |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of the ligand-protein complex. researchgate.net | Insight into the stability of binding and key molecular interactions. |
Expanding the Scope of Applications in Emerging Fields
While α-aminophosphonates are known for their biological activities, future research should explore the application of this compound derivatives in novel and emerging fields. nih.govrsc.org
Materials Science: Phosphonates are known to strongly bind to metal oxide surfaces. Derivatives of this compound could be used for the surface functionalization of nanomaterials like carbon nanotubes or titanium dioxide, creating new hybrid materials with applications in catalysis or electronics. kaust.edu.sanih.gov Furthermore, phosphonate-containing polymers can be used as flame retardants or dental adhesives, suggesting that monomers derived from this compound could be incorporated into novel functional polymers. rsc.orgrsc.org
Medicinal Chemistry: Beyond traditional enzyme inhibition, derivatives could be explored as antiviral agents, antibacterial compounds against multidrug-resistant pathogens, or as components of prodrugs to improve bioavailability. frontiersin.orgrsc.org The phosphonate moiety is a bioisostere of phosphate (B84403) and carboxylate groups, making these compounds excellent candidates for mimicking transition states or natural substrates in biological systems. nih.gov
Agrochemicals: The structural similarity to amino acids makes α-aminophosphonates candidates for herbicides and fungicides. rsc.org Novel derivatives could be screened for their potential use in crop protection, offering new modes of action to combat resistance.
The exploration of these future research directions will undoubtedly expand the scientific understanding and practical utility of this compound, paving the way for the development of new catalysts, materials, and therapeutic agents.
Q & A
Q. What are the standard synthetic protocols for preparing Diphenyl 1-(Cbz-amino)isobutylphosphonate?
The compound is synthesized via a multi-step route involving:
- Step A : Reaction with TMSCl in methanol (6–12 h, room temperature) for intermediate activation.
- Step B : Reduction using NaBH₄ in THF/MeOH under reflux.
- Step C : Oxidation with pyridinium chlorochromate (PCC) in CH₂Cl₂ or Dess-Martin periodinane under anhydrous conditions.
- Step D : Introduction of the Cbz (benzyloxycarbonyl) protecting group using benzyl carbamate, triphenyl phosphite, and acetic acid (80–90°C, 1–2 h). Transesterification with methanol and KF/18-crown-ether further modifies the phosphonate ester groups .
Q. What are the primary research applications of this compound in medicinal chemistry?
this compound derivatives are explored as:
- Antimicrobial agents : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anticancer candidates : Phosphonate groups enhance binding to kinase or protease targets (e.g., inhibition of tumor cell proliferation in vitro) .
- Enzyme inhibitors : The phosphonate moiety mimics phosphate transition states, enabling mechanistic studies of hydrolytic enzymes .
II. Advanced Research Questions
Q. How can researchers optimize the transesterification step to improve yields?
- Catalyst selection : KF/18-crown-ether in methanol enhances nucleophilic substitution by stabilizing fluoride ions, accelerating ester exchange .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve reagent solubility, while methanol acts as both solvent and nucleophile.
- Temperature control : Maintaining reflux conditions (60–65°C) balances reaction rate and side-product minimization.
Q. What strategies address stereochemical challenges during synthesis?
- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during intermediate steps to control α-carbon stereochemistry.
- Reduction optimization : NaBH₄ in THF/MeOH selectively reduces ketones to secondary alcohols with predictable stereoselectivity .
- Chromatographic separation : HPLC with chiral columns resolves enantiomers post-synthesis.
Q. How do reaction conditions influence by-product formation during Cbz protection?
- Acid catalysis : Excess acetic acid accelerates carbamate formation but risks ester hydrolysis.
- Side reactions : Competing O-phosphorylation can occur if triphenyl phosphite is not rigorously dried.
- Mitigation : Use inert atmospheres (Ar) and monitor reaction progress via TLC to quench at optimal conversion .
Q. How can contradictory data on bioactivity across studies be resolved?
- Structural benchmarking : Ensure consistent characterization (e.g., ³¹P NMR purity >95%) to rule out impurities affecting bioassays.
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, cell lines).
- Computational validation : Molecular docking studies (e.g., AutoDock Vina) can reconcile discrepancies by modeling target interactions .
Key Methodological Insights
- Synthetic reproducibility : Replicate protocols from and with strict anhydrous conditions for high yields (>70%).
- Analytical rigor : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Biological testing : Use dose-response curves (0.1–100 µM) to establish structure-activity relationships (SAR) for phosphonate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
